molecular formula C6H12N2O B2743520 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine CAS No. 1470531-46-4

4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B2743520
CAS No.: 1470531-46-4
M. Wt: 128.175
InChI Key: KZWCYESITZWFLM-UHFFFAOYSA-N
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Description

4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine can be achieved through several methods. One common approach involves the reaction of nitrosoacetylacetone with alcohol or ether, followed by a dehydration reaction to form the desired product . Other methods include oxidation cyclization, amination synthesis, and Grignard reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The oxazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine include other oxazole derivatives and heterocyclic compounds with similar structures, such as:

  • 4,5-Dihydro-1,3-oxazole
  • 4,5-Dihydro-1,3-oxazine
  • 4,5-Dihydro-1,3-thiazole

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity

Biological Activity

4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine (CAS Number: 1470531-46-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanism of action and relevant case studies.

  • Molecular Formula: C6H12N2O
  • Molecular Weight: 128.17 g/mol
  • CAS Number: 1470531-46-4

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, the compound demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound has a broad spectrum of activity against both bacterial and fungal strains, supporting its potential use in therapeutic applications .

Antifungal Activity

The antifungal properties of this compound have also been explored. In particular, it has shown efficacy against Candida species and other fungal pathogens.

Table 2: Antifungal Activity Against Various Strains

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

The compound's ability to inhibit fungal growth indicates its potential as an antifungal agent in clinical settings .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxazole ring plays a crucial role in binding to microbial targets, disrupting essential cellular processes such as protein synthesis or cell wall integrity .

Case Studies

Several case studies have highlighted the efficacy of the compound in various experimental models:

  • In Vivo Efficacy Against Bacterial Infections : A study on mice infected with Staphylococcus aureus showed that treatment with the compound significantly reduced bacterial load compared to untreated controls.
  • Fungal Infection Models : In a model of systemic candidiasis, administration of the compound led to a marked decrease in mortality rates and fungal burden in treated groups versus placebo .

Properties

IUPAC Name

4-ethyl-4-methyl-5H-1,3-oxazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-3-6(2)4-9-5(7)8-6/h3-4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWCYESITZWFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1470531-46-4
Record name 4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine
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